![molecular formula C47H83N17O11 B8087403 PACAP-38 (31-38), human, mouse, rat](/img/structure/B8087403.png)
PACAP-38 (31-38), human, mouse, rat
Overview
Description
PACAP-38 (31-38), human, mouse, rat, is a peptide fragment derived from the larger peptide known as Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). This specific fragment, consisting of amino acids 31 to 38, has been studied for its biological activity and potential therapeutic applications. PACAP itself is a neuropeptide that plays a crucial role in neuroprotection, neurodevelopment, and modulation of neurotransmitter release.
Preparation Methods
Synthetic Routes and Reaction Conditions
PACAP-38 (31-38) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group on the amino acid is removed, typically using a solution of TFA (trifluoroacetic acid).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of PACAP-38 (31-38) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of coupling and deprotection.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder form suitable for storage and further use.
Chemical Reactions Analysis
Types of Reactions
PACAP-38 (31-38) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in:
Oxidation: Oxidative conditions can affect methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted to create analogs with modified properties.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection Reagents: TFA, piperidine.
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Major Products
The major product of these reactions is the PACAP-38 (31-38) peptide itself. Modifications can lead to analogs with different biological activities or stability profiles.
Scientific Research Applications
Neurophysiological Applications
Enhancement of Synaptic Transmission
PACAP-38 has been shown to enhance excitatory synaptic transmission in the rat hippocampus. A study demonstrated that bath application of PACAP-38 induced a long-lasting facilitation of field excitatory postsynaptic potentials (fEPSPs) at the Schaffer collateral-CA1 synapses. This effect was linked to increased release of acetylcholine (ACh) from cholinergic terminals, suggesting a presynaptic mechanism involving muscarinic receptors . The findings indicate that PACAP-38 may play a crucial role in synaptic plasticity and memory processes.
Induction of Migraine-Like Attacks
Research has established PACAP-38 as a potent trigger for migraine-like attacks. In controlled studies, infusion of PACAP-38 resulted in headache responses in both healthy individuals and migraine patients. Specifically, 58% of migraine patients reported attacks following PACAP-38 infusion compared to none after placebo . This underscores PACAP-38's potential as a target for therapeutic interventions in migraine management.
Role in Headache Disorders
PACAP-38 levels have been found to be significantly elevated during episodic cluster headache (ECH) attacks. Studies indicate that plasma PACAP-38 concentrations are lower during inter-bout periods compared to attack phases, suggesting its involvement in the pathophysiology of headaches . This peptide's ability to induce vasodilation and neurogenic inflammation positions it as a critical factor in headache research.
Cardiovascular Applications
Association with Heart Failure
Recent studies have explored the relationship between PACAP-38 levels and heart failure (HF). Findings indicate that PACAP-38 and its receptor expression correlate with biomarkers of acute and chronic HF. Lower levels of PACAP-38 were observed in end-stage HF patients, suggesting its potential role as a prognostic biomarker . Further investigations are warranted to clarify the implications of PACAP signaling in cardiovascular health.
Vasodilatory Effects
PACAP-38 has demonstrated significant vasodilatory effects on meningeal arteries, which may contribute to its role in headache mechanisms. Experimental data show that PACAP-38 can induce dilation of these arteries, highlighting its potential therapeutic applications in treating vascular-related disorders .
Table: Summary of Key Findings Related to PACAP-38 Applications
Case Study 1: Migraine Provocation with PACAP-38
In a double-blind study involving 12 healthy volunteers and 12 migraine patients, infusion of PACAP-38 resulted in headache development across all participants. Notably, 58% of migraine patients experienced migraine-like attacks post-infusion, indicating the peptide's significant role as a migraine trigger .
Case Study 2: Plasma Levels During Headache Attacks
A study on episodic cluster headache patients revealed that plasma levels of PACAP-38 were significantly elevated during headache attacks compared to inter-bout periods. This suggests that fluctuations in PACAP-38 may play a role in headache pathophysiology and could serve as a biomarker for attack phases .
Case Study 3: Heart Failure Biomarkers
Research investigating the correlation between PACAP-38 levels and heart failure found strong associations with NT-proBNP levels, indicating that PACAP could be a valuable biomarker for assessing heart failure severity .
Mechanism of Action
PACAP-38 (31-38) exerts its effects primarily through the activation of the PAC1 receptor, a G protein-coupled receptor. Upon binding to this receptor, it triggers a cascade of intracellular signaling pathways, including:
cAMP Pathway: Activation of adenylate cyclase, leading to increased levels of cAMP.
ERK Pathway: Phosphorylation and activation of extracellular signal-regulated kinases (ERK).
Calcium Signaling: Elevation of intracellular calcium levels, which can influence various cellular processes.
Comparison with Similar Compounds
PACAP-38 (31-38) can be compared to other neuropeptides and peptide fragments with similar functions:
VIP (Vasoactive Intestinal Peptide): Shares structural similarities and some overlapping functions with PACAP.
CGRP (Calcitonin Gene-Related Peptide): Another neuropeptide involved in vasodilation and pain modulation.
Substance P: A neuropeptide that plays a role in pain perception and inflammation.
PACAP-38 (31-38) is unique in its specific activation of the PAC1 receptor and its potent neuroprotective and neurotrophic effects, distinguishing it from these other peptides.
Biological Activity
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide with significant biological activity across various species, including humans, mice, and rats. PACAP-38, particularly its C-terminal fragment PACAP-38 (31-38), has been the subject of extensive research due to its diverse physiological roles and potential therapeutic applications.
Overview of PACAP-38
PACAP exists in two primary forms: PACAP-27 and PACAP-38, with the latter being more potent in activating adenylate cyclase. This peptide is involved in numerous biological processes, including neurotransmitter release modulation, vasodilation, and neuroprotection. Its receptors—PAC1, VPAC1, and VPAC2—are widely distributed in the central nervous system (CNS) and peripheral tissues, indicating its broad physiological impact .
Biological Functions
1. Neurotransmitter Release and Neuroprotection
PACAP-38 has been shown to influence neurotransmitter release significantly. It enhances the release of neurotransmitters such as dopamine and serotonin while exhibiting neuroprotective effects against apoptosis in various cell types. For instance, studies indicate that PACAP-38 can reduce apoptosis in PC12 cells under stress conditions .
2. Vascular Effects
PACAP-38 is implicated in migraine pathogenesis through its vasodilatory effects. Infusion studies have demonstrated that PACAP-38 induces migraine-like headaches in both healthy individuals and migraine patients by causing cranial vasodilation. The peptide's ability to increase the diameter of cranial arteries has been documented extensively .
3. Anxiogenic Effects
In behavioral studies using rat models, PACAP-38 exhibited anxiogenic properties when administered intracerebroventricularly. This effect was characterized by a decreased ratio of time spent in open arms in an elevated plus maze test, suggesting increased anxiety levels .
Table 1: Summary of Biological Activities of PACAP-38
Case Studies
Case Study 1: Migraine Induction
A study involving 21 participants with post-traumatic headache demonstrated that 95% experienced migraine-like headaches following PACAP-38 infusion. This highlights the peptide's role as a potent migraine trigger .
Case Study 2: Neuroprotective Effects
In a mouse model of ischemic brain injury, PACAP-38 administration was associated with reduced neuronal damage and improved functional outcomes post-occlusion of the middle cerebral artery. These findings suggest its potential as a therapeutic agent for stroke .
Case Study 3: Anxiogenic Behavior
In an experiment assessing anxiety levels in rats, PACAP-38 administration led to significant alterations in behavior indicative of increased anxiety, underscoring its complex role within neuropsychiatric contexts .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57)/t29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRDMBVNVOBLN-MQXDESKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H83N17O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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